2-Amino-5-chloro-3-(trifluoromethyl)phenol
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Overview
Description
2-Amino-5-chloro-3-(trifluoromethyl)phenol: is an organic compound with the molecular formula C7H5ClF3NO . It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol, ether, and dimethylformamide . This compound is of interest due to its unique chemical structure, which includes an amino group, a chloro substituent, and a trifluoromethyl group on a phenol ring. These functional groups impart distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloro-3-(trifluoromethyl)phenol typically involves the following steps:
Amination Reaction: The starting material, 2-chloro-5-trifluoromethylphenol, undergoes an amination reaction with ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reactant concentrations.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification Steps: Techniques such as crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-chloro-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products:
Oxidation Products: Quinones or other oxidized phenolic compounds.
Reduction Products: Amino derivatives.
Substitution Products: Substituted phenols with various functional groups.
Scientific Research Applications
2-Amino-5-chloro-3-(trifluoromethyl)phenol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The presence of the amino, chloro, and trifluoromethyl groups allows it to:
Bind to Enzymes or Receptors: The compound can interact with enzymes or receptors, potentially inhibiting or activating their functions.
Modulate Biological Pathways: It may influence various biological pathways, such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
2-Amino-5-chloro-2-fluorobenzophenone: Shares similar structural features but differs in the position and type of substituents.
2-Amino-5-chloro-3-(trifluoromethyl)benzamide: Another compound with a trifluoromethyl group but with different functional groups attached.
Uniqueness: 2-Amino-5-chloro-3-(trifluoromethyl)phenol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it valuable in drug design and other applications .
Properties
Molecular Formula |
C7H5ClF3NO |
---|---|
Molecular Weight |
211.57 g/mol |
IUPAC Name |
2-amino-5-chloro-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H5ClF3NO/c8-3-1-4(7(9,10)11)6(12)5(13)2-3/h1-2,13H,12H2 |
InChI Key |
UYPIUOUTPTUHBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)O)Cl |
Origin of Product |
United States |
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